Cyclo(-Gly-His)
Overview
Description
Cyclo(-Gly-His) is a natural product found in Streptomyces nigra with data available.
Scientific Research Applications
Enzyme Model Studies
Cyclo(His–Glu–Cys-D-Phe–Gly)2, a cyclic decapeptide, has been synthesized as an esterase model to study enzyme action mechanisms. This cyclic decapeptide displayed esterase-like activity, which was three times greater than its linear counterpart. The optimal pH for its activity was around 7.6, adhering to Michaelis-Menten kinetics (Nakajima & Okawa, 1973).
Biological Activity and Antitumor Potential
Cyclo(His-Ala) and cyclo(His-Gly) cyclic dipeptides were synthesized and evaluated for their biological activities. Cyclo(His-Gly) inhibited the growth of MCF-7 cancer cells and showed significant antimicrobial effects against C. albicans. These compounds also impacted cardiovascular functions in rat models and exhibited antithrombotic effects (Lucietto et al., 2006).
Neuroprotective and Antioxidant Roles
Cyclo(His-Pro) is an endogenous cyclic dipeptide with multiple biological activities in the central nervous system. It has shown neuroprotective roles in various models of nervous system injuries. Additionally, it's suggested to enhance the expression of small heat shock proteins and provide antioxidant protection at the cellular level (Minelli et al., 2008).
Structural and Conformational Analysis
The conformational analysis of cyclic hexapeptides, such as cyclo(D-Pro-Pro-Gly-Arg-Gly-Asp), provides insights into peptide backbone conformations and their potential in drug design and biomolecular studies (Bean et al., 1992).
Antitumor and Antimicrobial Activity
Marine-derived cyclic tetrapeptides, including cyclo(Gly-His-Pro-Glu), have shown promising antitumor and antimicrobial activities. These compounds' structure-activity relationships indicate their potential as novel therapeutic agents (Chakraborty et al., 2015).
Coordination Properties in Bioinorganic Chemistry
Cyclopeptides like cyclo(Gly-His)4 and cyclo(Gly-His-Gly)2 are studied for their ability to form copper(II) complexes, mimicking superoxide dismutase's active site. These studies provide insights into the redox properties and potential antioxidant applications of these complexes (Bonomo et al., 1998).
Properties
IUPAC Name |
(3S)-3-(1H-imidazol-5-ylmethyl)piperazine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c13-7-3-10-8(14)6(12-7)1-5-2-9-4-11-5/h2,4,6H,1,3H2,(H,9,11)(H,10,14)(H,12,13)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFJTCMGWLBLPG-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(C(=O)N1)CC2=CN=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N[C@H](C(=O)N1)CC2=CN=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary research motivation behind studying cyclo(-Gly-His) and its metal complexes?
A1: The research on cyclo(-Gly-His) and its metal complexes primarily aims to understand and mimic the activity of natural enzymes like superoxide dismutase (SOD). SOD plays a crucial role in protecting cells from oxidative damage caused by superoxide radicals. By synthesizing and studying the properties of cyclo(-Gly-His) metal complexes, researchers hope to develop synthetic compounds with SOD-like activity, potentially leading to new therapeutic agents for diseases related to oxidative stress. [, ]
Q2: How does cyclo(-Gly-His) interact with copper(II) ions, and how does this influence its antioxidant activity?
A2: Cyclo(-Gly-His) can coordinate with copper(II) ions, forming stable complexes. Studies utilizing ESR spectroscopy suggest a four-nitrogen coordination environment around the copper ion, involving either imidazole nitrogen atoms from histidine or deprotonated peptide nitrogen atoms. [] This coordination significantly influences the redox potential of the complex, which in turn, dictates its ability to scavenge superoxide radicals. Complexes with higher redox potentials, such as [Cu{cyclo(Gly-His)4}]2+, demonstrate superior catalytic activity compared to those with lower potentials, like [Cu{cyclo(Gly-His)4}H–2] and [Cu{cyclo(Gly-His-Gly)2}H–2]. []
Q3: How does the structure of cyclo(-Gly-His) affect its ability to bind metal ions like zinc(II) and copper(II)?
A3: The cyclic structure of cyclo(-Gly-His) plays a crucial role in its metal-binding properties. Research suggests that this specific cyclopeptide can form chelate rings of unusual size with metal ions. [] This unique characteristic arises from the arrangement of the histidine residues within the cyclic peptide backbone. Interestingly, the stereochemical preferences of different metal ions, such as zinc(II) and copper(II), influence the formation and stability of these large chelate rings, impacting the overall binding affinity. []
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